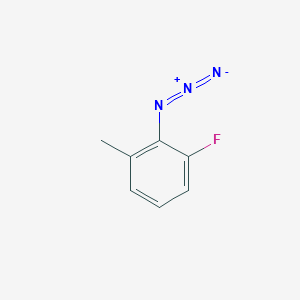

2-Azido-1-fluoro-3-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Azido-1-fluoro-3-methylbenzene” is a chemical compound with the formula C7H6FN3. It is a derivative of benzene, which is a type of aromatic hydrocarbon . The compound contains an azido group (-N3), a fluoro group (-F), and a methyl group (-CH3) attached to the benzene ring .

Synthesis Analysis

The synthesis of “2-Azido-1-fluoro-3-methylbenzene” involves a diazo-transfer reaction . Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction .Molecular Structure Analysis

The molecular structure of “2-Azido-1-fluoro-3-methylbenzene” consists of a benzene ring with an azido group, a fluoro group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

The chemical reactions involving “2-Azido-1-fluoro-3-methylbenzene” are likely to be similar to those of other azido and fluoro compounds. For example, the azido group can participate in click reactions, a type of chemical reaction used in bioconjugation .Aplicaciones Científicas De Investigación

Basic Five- and Six-Membered Systems: Researchers have used 2-azido-1-fluoro-3-methylbenzene to prepare heterocycles with five- and six-membered rings. These compounds find applications in drug discovery, materials science, and organic synthesis .

Conclusion

2-Azido-1-fluoro-3-methylbenzene serves as a versatile building block in the synthesis of heterocyclic compounds. Its applications span drug discovery, materials science, and fundamental organic chemistry. Researchers continue to explore novel reactions and methodologies to harness its potential.

Safety and Hazards

Direcciones Futuras

The future directions for “2-Azido-1-fluoro-3-methylbenzene” could involve further exploration of its synthesis, properties, and potential applications. The compound’s azido group makes it interesting for bioconjugation applications, and its synthesis via a diazo-transfer reaction could be optimized for industrial production .

Propiedades

IUPAC Name |

2-azido-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXGKZNSSXSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2641795.png)

![2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2641798.png)

![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)

![(3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2641808.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2641809.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2641811.png)

![2-(4-chlorophenyl)-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-methylacetamide](/img/structure/B2641813.png)